N-Benzylpentan-3-amine
Overview
Description
N-Benzylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .
Chemical Reactions Analysis
While specific chemical reactions involving N-Benzylpentan-3-amine are not available, amines in general can undergo a variety of reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with carbonyl compounds .
Physical And Chemical Properties Analysis
N-Benzylpentan-3-amine is a compound with a molecular weight of 177.29 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found .
Scientific Research Applications
Corrosion Inhibition : N-Benzylpentan-3-amine derivatives, such as N,N-(3-benzylidenepentane-2,4-diylidene)dipyridin-4-amine, have been investigated for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid solution. These inhibitors demonstrate good performance and obey Langmuir adsorption isotherm, showing mixed-type inhibitor behaviors (Negm et al., 2012).
Enzyme Catalysis Studies : Research involving Candida antarctica lipase B used benzyl amine as a nucleophile for the resolution of methyl (±)‐3‐hydroxypentanoate. The presence of benzyl amine increased the enantiomeric ratio significantly compared to ammonia, demonstrating its influence on enzyme-catalyzed reactions (García-Urdiales et al., 2009).
Synthesis of Bicyclo[1.1.1]pentane Derivatives : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been achieved using magnesium amides and alkyl electrophiles. This method allows efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which is valuable for pharmaceutical applications (Hughes et al., 2019).
Fluorescent and Colorimetric pH Probe Development : A derivative of N-Benzylpentan-3-amine, namely 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide, has been synthesized for use as a fluorescent and colorimetric pH probe. This probe shows promise for real-time pH sensing in biological applications due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).
Amine Oxidase Inhibition : N-Benzylpentan-3-amine and its derivatives have been studied for their inhibitory effects on amine oxidase, an enzyme involved in neurotransmitter metabolism. This research provides insights into the interaction of these compounds with biological systems (Fellows & Bernheim, 1950).
Pharmaceutical Applications : Derivatives of N-Benzylpentan-3-amine, like 3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, have been identified as potential inhibitors of the urokinase receptor. These findings have implications for cancer treatment, particularly in reducing breast tumor metastasis (Wang et al., 2011).
properties
IUPAC Name |
N-benzylpentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZJUMZXMKPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650936 | |
Record name | N-Benzylpentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylpentan-3-amine | |
CAS RN |
61977-85-3 | |
Record name | N-Benzylpentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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